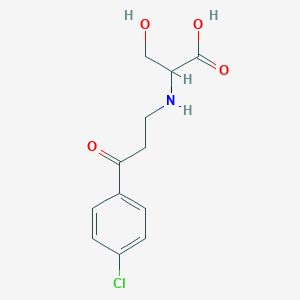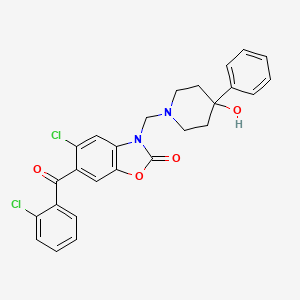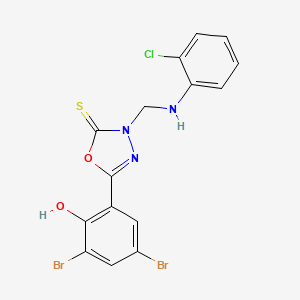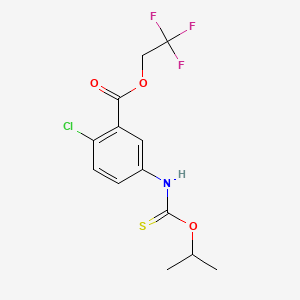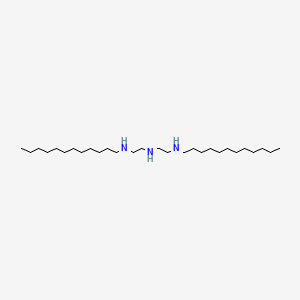
N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is an organic compound with the molecular formula C28H61N3. It is a type of ethylenediamine derivative, characterized by the presence of long dodecyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine can be synthesized through a multi-step reaction process. One common method involves the reaction of ethylenediamine with dodecylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves large-scale reactors where the reactants are mixed and heated. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amine groups, leading to different products.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine oxides, while substitution reactions can produce a variety of substituted ethylenediamine derivatives.
Scientific Research Applications
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property is particularly useful in applications such as antimicrobial treatments and drug delivery.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldodecylamine: Another surfactant with similar properties but different molecular structure.
N-Dodecyl-N,N-dimethylamine: Shares the dodecyl chain but differs in the amine groups.
Uniqueness
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is unique due to its dual dodecyl chains and ethylenediamine backbone, which confer distinct surfactant properties and make it suitable for a wide range of applications. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other similar compounds.
Properties
CAS No. |
41955-35-5 |
|---|---|
Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
InChI Key |
WBAZLMILKDTIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCNCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


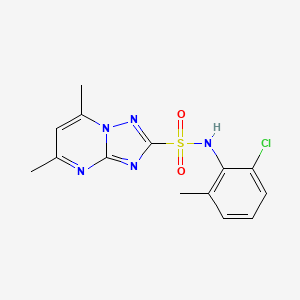

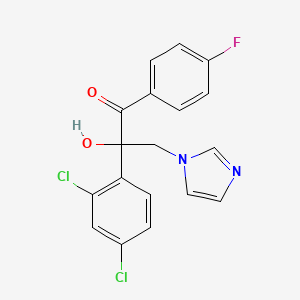
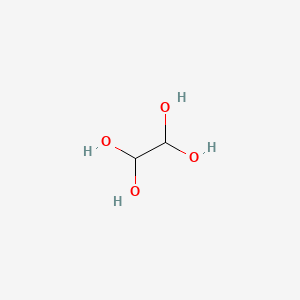
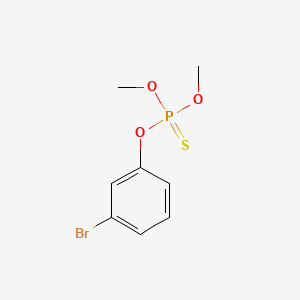
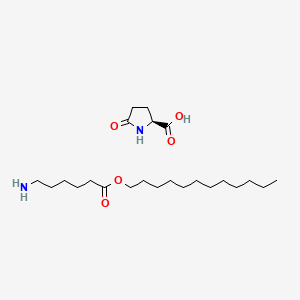
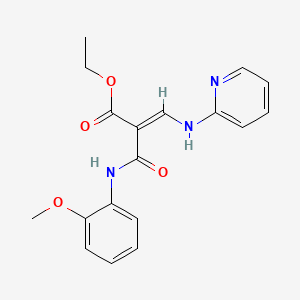
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
